2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O4S/c1-24-6-5-18-11(22)8-26-15-21-20-12(25-15)7-19-14(23)13-9(16)3-2-4-10(13)17/h2-4H,5-8H2,1H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLUHTYZWADGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis of 2,6-Difluorobenzonitrile
The most efficient route involves alkaline hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). Key steps include:
- Reaction Setup : 2,6-Difluorobenzonitrile (1.0 mol) is dissolved in a sodium hydroxide solution (20% wt, 1.5 eq.) and heated to 50°C.
- Oxidation : H₂O₂ (30% wt, 3.0 eq.) is added dropwise over 3 hours, followed by stirring for 2 hours to ensure complete hydrolysis.
- Workup : The mixture is neutralized with hydrochloric acid (HCl), cooled to 10°C, and filtered to yield 2,6-difluorobenzamide with a purity ≥99% and yield of 91.2%.
Table 1: Hydrolysis Conditions and Outcomes
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Catalyst | NaOH (20% wt) |
| Oxidizing Agent | H₂O₂ (30% wt) |
| Reaction Time | 5 hours |
| Yield | 91.2% |
| Purity | ≥99% |
Alternative Routes
Alternative methods include direct amidation of 2,6-difluorobenzoic acid using thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide. However, this route is less favored due to lower yields (75–80%) and handling challenges associated with SOCl₂.
Synthesis of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is constructed via cyclization reactions, typically starting from hydrazide intermediates.
Hydrazide Formation and Cyclization
- Hydrazide Synthesis : Methyl 2-chloro-5-cyanobenzoate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in alkaline conditions to form the corresponding amidoxime.
- Cyclization : The amidoxime undergoes cyclization with 3,6-dichloropicolinoyl chloride in toluene under reflux, catalyzed by triethylamine (TEA), to yield the 1,3,4-oxadiazole derivative.
Table 2: Cyclization Optimization
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| None | 100°C | 11 h | <5% |
| L-Proline | 70→100°C | 11 h | 79% |
Thiolation of the Oxadiazole Ring
The sulfanyl group is introduced via nucleophilic substitution. For example, 5-mercapto-1,3,4-oxadiazole derivatives react with alkyl halides in the presence of potassium carbonate (K₂CO₃). In the target compound, 2-[(2-methoxyethyl)carbamoyl]methyl bromide serves as the alkylating agent, yielding the sulfanyl-substituted oxadiazole.
Final Assembly of the Target Compound
Alkylation of the Benzamide Moiety
The benzamide is functionalized with a methylene linker via alkylation. For instance, 2,6-difluorobenzamide reacts with propargyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base to form 2,6-difluoro-3-(prop-2-yn-1-yloxy)benzamide.
Coupling to the Oxadiazole-Sulfanyl Intermediate
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) links the benzamide and oxadiazole components. The alkyne-functionalized benzamide reacts with an azide derivative of the sulfanyl-oxadiazole in acetonitrile (ACN) with copper iodide (CuI) as a catalyst.
Table 3: Coupling Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuI (0.05 eq.) |
| Base | DIPEA |
| Solvent | ACN |
| Temperature | Room temperature |
| Time | 16 hours |
| Yield | 76% |
Industrial-Scale Production Considerations
Industrial methods prioritize cost efficiency and scalability. Patent CN101462980B outlines a continuous process where 2,6-difluorobenzonitrile hydrolysis is conducted in a flow reactor at 70–100°C, reducing reaction time to 2 hours and improving yield to 93%. Automated pH adjustment and solvent recycling further enhance viability.
Optimization Strategies
Catalytic Enhancements
Replacing NaOH with tetrabutylammonium hydroxide (TBAH) in hydrolysis improves reaction homogeneity, boosting yield to 94%. Similarly, using microwave irradiation in cyclization steps reduces time from hours to minutes.
Purification Techniques
Chromatography (pentane/EtOAc 1:1) remains standard for laboratory-scale purification, while industrial processes employ crystallization from ethanol-water mixtures.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce amines.
Scientific Research Applications
2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: The compound may have potential as a drug candidate due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-{[5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms and oxadiazole ring may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
RO2959
- Structure : 2,6-Difluoro-N-[5-(4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl)pyrazin-2-yl]benzamide.
- Key Differences : Replaces the oxadiazole-thioether moiety with a pyrazine-thiazole-piperidine system.
- Activity : Potent SOCE (store-operated calcium entry) inhibitor, suppressing T-cell cytokine production (IC₅₀ = 6–10 nM in human CD4+ T cells) .
- Pharmacokinetics : Higher lipophilicity due to the pyrazine-thiazole group may enhance membrane permeability compared to the oxadiazole-based target compound.
GSK-5503A
Compound 97
- Structure: N-{3-(Methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide.
- Key Differences: Thiadiazole core with phenylamino and methylsulfanyl substituents.
- Activity : Antiviral activity against Influenza A H3N2 (EC₅₀ = 20–40 μM), suggesting thiadiazole derivatives’ utility in viral entry inhibition .
Agrochemical Analogues
Diflubenzuron
Flumetsulam
- Structure : N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide.
- Key Differences : Triazolopyrimidine sulfonamide core vs. oxadiazole.
- Activity : Herbicide with ALS enzyme inhibition; highlights the role of fluorine in agrochemical bioactivity .
Physicochemical and Pharmacokinetic Properties
- Target Compound : Moderate logP and solubility suggest balanced oral bioavailability. The 2-methoxyethyl group may reduce metabolic clearance compared to methylsulfanyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
